molecular formula C6H2Br2ClN3 B1448293 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine CAS No. 1255097-94-9

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Cat. No.: B1448293
CAS No.: 1255097-94-9
M. Wt: 311.36 g/mol
InChI Key: KKCWGKVPPONVCP-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H2Br2ClN3. It is characterized by the presence of bromine and chlorine atoms attached to an imidazo[1,2-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine typically involves the bromination and chlorination of imidazo[1,2-a]pyrazine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine and chlorine under controlled conditions to achieve selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing bromine and chlorine gas in the presence of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure .

Scientific Research Applications

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and chlorine atoms, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and reactivity .

Properties

IUPAC Name

6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWGKVPPONVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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